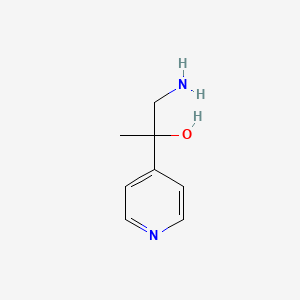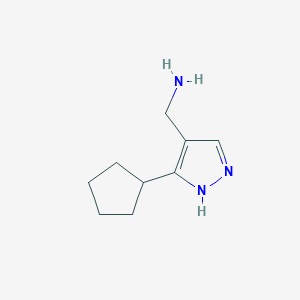
1-Amino-2-(pyridin-4-yl)propan-2-ol
Übersicht
Beschreibung
“1-Amino-2-(pyridin-4-yl)propan-2-ol” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains an amino group and a hydroxyl group attached to a propane backbone . The exact structure and properties of this compound may vary depending on its stereochemistry and the position of these functional groups .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring, an amino group, and a hydroxyl group . The pyridine ring is a planar, aromatic ring, which contributes to the stability of the molecule . The amino and hydroxyl groups are capable of forming hydrogen bonds, which can influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the reactivity of the functional groups present in the molecule . The amino and hydroxyl groups could potentially participate in various reactions, such as condensation reactions or redox reactions . The pyridine ring might also undergo reactions at the carbon atoms adjacent to the nitrogen .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure . The presence of the polar amino and hydroxyl groups could increase the compound’s solubility in polar solvents . The aromatic pyridine ring could contribute to the compound’s UV-visible absorption spectrum .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
“1-Amino-2-(pyridin-4-yl)propan-2-ol” wird in der pharmazeutischen Forschung eingesetzt. Es wird häufig als Baustein bei der Synthese komplexerer Moleküle verwendet. Beispielsweise wird es bei der Synthese von Medikamenten verwendet, die den vaskulären endothelialen Wachstumsfaktorrezeptor 2 (VEGFR-2) und den Plättchen-abgeleiteten Wachstumsfaktor-β (PDGF-β) hemmen, die an der Kollagenablagerung beteiligt sind .
Antistoffliche Anwendungen
Verbindungen, die dem “this compound” ähnlich sind, wurden bei der Entwicklung von nichtsteroidalen Antirheumatika (NSAR) eingesetzt. Diese Medikamente wirken, indem sie die Prostaglandinsynthese hemmen, die an Entzündungen beteiligt ist .
Antioxidative Eigenschaften
Einige Derivate von “this compound” haben antioxidative Eigenschaften gezeigt. Dies macht sie potenziell nützlich bei der Behandlung von Krankheiten, bei denen oxidativer Stress eine Rolle spielt .
Antivire Anwendungen
Bestimmte Derivate von “this compound” haben antivirale Eigenschaften gezeigt. Dies macht sie potenziell nützlich bei der Entwicklung neuer antiviraler Medikamente .
Antibakterielle Anwendungen
Einige Derivate von “this compound” haben antibakterielle Eigenschaften gezeigt. Dies macht sie potenziell nützlich bei der Entwicklung neuer antibakterieller Medikamente .
Antifungale Anwendungen
Bestimmte Derivate von “this compound” haben antifungale Eigenschaften gezeigt. Dies macht sie potenziell nützlich bei der Entwicklung neuer antifungaler Medikamente .
Wirkmechanismus
The mechanism of action of “1-Amino-2-(pyridin-4-yl)propan-2-ol” is not clear from the available information. If this compound has biological activity, it could potentially interact with various biological targets, such as enzymes or receptors . The presence of the amino and hydroxyl groups could allow for hydrogen bonding with these targets, while the pyridine ring could participate in aromatic stacking interactions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-amino-2-pyridin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(11,6-9)7-2-4-10-5-3-7/h2-5,11H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELAQYSVQSAABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470115.png)
![2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid](/img/structure/B1470116.png)

![1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470121.png)

![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470123.png)

![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1470127.png)
![Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470128.png)
![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470130.png)


